4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
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Overview
Description
The compound 4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic molecule that features a combination of several functional groups, including a benzodioxine ring, a sulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves multiple steps, each requiring specific reagents and conditions:
Formation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid under controlled temperature conditions.
Preparation of the Piperazine Derivative: The sulfonyl chloride intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative.
Synthesis of the Pyrimidine Ring: The piperazine derivative is further reacted with 2-methylpyrimidine-4-carbaldehyde under basic conditions to form the pyrimidine ring.
Formation of the Final Compound: The final step involves the reaction of the pyrimidine derivative with morpholine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine: can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine: can be compared with similar compounds such as:
- 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride
- 6-Acetyl-1,4-benzodioxane
- 2,3-Dihydro-1,4-benzoxathiine derivatives
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of This compound lies in its combination of multiple functional groups, making it a versatile and valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27N5O5S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-[6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H27N5O5S/c1-16-22-20(15-21(23-16)25-8-10-29-11-9-25)24-4-6-26(7-5-24)32(27,28)17-2-3-18-19(14-17)31-13-12-30-18/h2-3,14-15H,4-13H2,1H3 |
InChI Key |
BJSKJXLTRNDPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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